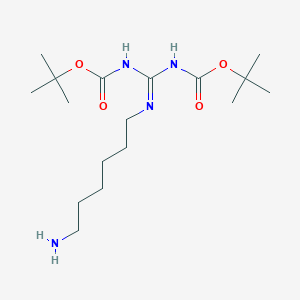

Mono-6-N-diBoc-guanyl-1,6-hexadiamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mono-6-N-diBoc-guanyl-1,6-hexadiamine (M6NH2) is an organophosphate compound with a wide range of applications in scientific research. It is a versatile reagent used for the synthesis of various natural products, pharmaceuticals, and other small molecules. It has been used for the preparation of organophosphates, phosphonates, and phosphates. In addition, M6NH2 is a useful reagent for the preparation of peptides, and has been used in the preparation of various biologically active compounds.

Aplicaciones Científicas De Investigación

Solubility and Thermodynamic Analysis

Research on 1,6-Hexanediamine, a structurally related compound, highlights its solubility characteristics in various solvents, which is crucial for understanding the chemical and physical behavior of similar diamines in different environments. The study conducted by Li et al. (2017) on the solubility of 1,6-Hexanediamine across a temperature range provides foundational knowledge for applying Mono-6-N-diBoc-guanyl-1,6-hexadiamine in diverse chemical processes, including synthesis and material engineering Li et al., 2017.

Corrosion Inhibition and Polymer Synthesis

The corrosion inhibition properties of 1,6-hexanediamine derivatives, as investigated by Ali and Saeed (2001), suggest that similar guanyl-1,6-hexadiamine compounds could be explored for protecting metals against corrosion, particularly in harsh chemical environments Ali & Saeed, 2001. This application is significant for industries such as manufacturing, aerospace, and marine engineering.

Bio-based Monomer Production

The potential for bio-based production of monomers, including diamines, points to an eco-friendly approach to synthesizing compounds like Mono-6-N-diBoc-guanyl-1,6-hexadiamine. Chung et al. (2015) reviewed the metabolic engineering strategies for producing polyamide precursors, emphasizing the role of sustainable development in chemical synthesis Chung et al., 2015.

Polymer and Coating Development

Research into t-Butyl-oxycarbonylated diamines for polyurethane and polyurea synthesis, as discussed by Ma et al. (2018), reveals the utility of such compounds in creating advanced materials with superior mechanical properties. This study suggests the applicability of Mono-6-N-diBoc-guanyl-1,6-hexadiamine in developing new polymers and coatings with enhanced performance characteristics Ma et al., 2018.

Mecanismo De Acción

Target of Action

Mono-6-N-diBoc-guanyl-1,6-hexadiamine is an organic compound that is commonly used as a reagent and intermediate in the field of organic synthesis . It can be used to synthesize various organic compounds, such as drugs, dyes, and complexes . .

Mode of Action

As a reagent and intermediate in organic synthesis, it likely interacts with other compounds to facilitate the formation of new chemical bonds, leading to the synthesis of various organic compounds .

Biochemical Pathways

As an intermediate in organic synthesis, it is involved in various chemical reactions that lead to the formation of different organic compounds .

Pharmacokinetics

Its solubility in chloroform and methanol suggests that it may have good bioavailability when administered through appropriate routes.

Result of Action

As a reagent and intermediate in organic synthesis, its primary function is to facilitate the formation of new chemical bonds, leading to the synthesis of various organic compounds .

Action Environment

Like other chemical compounds, its stability, reactivity, and efficacy are likely to be influenced by factors such as temperature, ph, and the presence of other chemicals .

Propiedades

IUPAC Name |

tert-butyl N-[N'-(6-aminohexyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34N4O4/c1-16(2,3)24-14(22)20-13(19-12-10-8-7-9-11-18)21-15(23)25-17(4,5)6/h7-12,18H2,1-6H3,(H2,19,20,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKPZRONQZKFSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCCCCCCN)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mono-6-N-diBoc-guanyl-1,6-hexadiamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B61092.png)